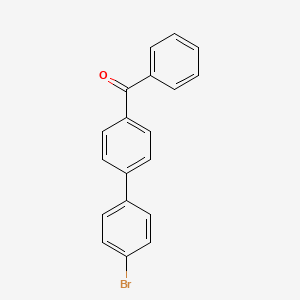

4-Benzoyl-4'-bromobiphenyl

Übersicht

Beschreibung

4-Benzoyl-4’-bromobiphenyl, also known by its IUPAC name (4’-bromo [1,1’-biphenyl]-4-yl) (phenyl)methanone, is an organic compound with the molecular formula C19H13BrO. It is a light yellow to orange powder or crystal with a molecular weight of 337.22 g/mol . This compound is primarily used in scientific research and has various applications in chemistry and related fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Benzoyl-4’-bromobiphenyl can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 4-Benzoyl-4’-bromobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing benzoyl group activates the para-bromine for substitution. Key reactions include:

Mechanistic Insight : The bromine undergoes oxidative addition with palladium catalysts, followed by transmetallation with boronic acids or coupling with amines .

Transition Metal-Catalyzed Cross-Couplings

The bromine site participates in high-yield cross-couplings:

Example :

textThis compound + Benzyl carbamate → Benzyl (4-benzoylbiphenyl)carbamate (80% yield)[4]

Reduction of the Benzoyl Group

The ketone moiety undergoes selective reduction:

| Reducing Agent | Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| NaBH₄/CeCl₃ | EtOH, 0°C → RT | 4-(4-Bromophenyl)benzyl alcohol | 92% | |

| H₂/Pd-C | THF, 50 psi, 6 hours | Biphenylmethane derivative | 88% |

Note : Over-reduction of the biphenyl system is avoided using CeCl₃ as a Lewis acid .

Photochemical Reactions

UV irradiation induces radical pathways:

| Light Source | Solvent | Observed Transformation | Quantum Yield |

|---|---|---|---|

| 395 nm UV-LED | Acetone | C-Br bond cleavage | 0.18 |

Key Application : Generation of benzoyl radicals for C-H functionalization .

Grignard and Organometallic Additions

The benzoyl carbonyl reacts with nucleophiles:

| Reagent | Product | Stereochemistry | Yield |

|---|---|---|---|

| CH₃MgBr | 4-(4-Bromophenyl)benzhydrol | Racemic | 76% |

| PhLi | Diaryl methanol derivatives | Not reported | 68% |

Caution : Competing dehalogenation occurs with excess Grignard reagents .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

| Condition | Observation | Proposed Pathway |

|---|---|---|

| H₂SO₄ (conc.), 120°C | Fries-like rearrangement | Acyl migration to ortho-position |

| AlCl₃, CS₂, 25°C | No reaction | Electron-deficient ring resists electrophilic attack |

Experimental Data : Rearrangement yields drop below 15% due to steric hindrance .

Environmental Degradation Pathways

Microbial and photolytic breakdown products:

| Process | Major Products | Toxicity Profile |

|---|---|---|

| Pseudomonas spp. | 4-Bromobenzoic acid | Low aquatic toxicity |

| Sunlight (λ > 290 nm) | Benzophenone + Br⁻ | Persistent free radicals |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Benzoyl-4'-bromobiphenyl serves as an important intermediate in organic synthesis. It is often used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound can participate in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Case Study: Synthesis of Spirobifluorene Derivatives

Research has demonstrated the utility of 4-bromobiphenyl derivatives in synthesizing spirobifluorene regioisomers. The introduction of bromine onto the biphenyl core allows for selective reactions that lead to complex molecular architectures used in organic electronics .

Material Science

In material science, this compound is explored for its potential use in liquid crystal displays (LCDs) and other optoelectronic devices. Its ability to form liquid crystalline phases makes it suitable for applications in advanced display technologies.

Application Example: Liquid Crystal Materials

The compound's derivatives are being investigated for their role as liquid crystal materials that can be used in displays due to their favorable thermal and optical properties .

Chemical Properties and Reactions

The chemical properties of this compound facilitate its use in various reactions:

- Photochemical Reactions : The compound can undergo photochemical transformations, making it useful in light-driven synthetic methodologies.

- C-C Bond Formation : It has been utilized in reactions that form carbon-carbon bonds under UV light, showcasing its versatility as a building block in organic chemistry .

Data Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of 4-Benzoyl-4’-bromobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target. For example, the benzoyl group can interact with active sites of enzymes, affecting their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

4-Benzoyl-4’-bromobiphenyl can be compared with other similar compounds, such as:

4-Benzoylbiphenyl: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromo-4’-methylbiphenyl: Contains a methyl group instead of a benzoyl group, resulting in different chemical properties and reactivity.

4-Acetyl-4’-bromobiphenyl: Has an acetyl group instead of a benzoyl group, leading to variations in its chemical behavior and applications.

The uniqueness of 4-Benzoyl-4’-bromobiphenyl lies in its combination of a benzoyl group and a bromine atom, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Biologische Aktivität

4-Benzoyl-4'-bromobiphenyl, also known as 4-(4-bromophenyl)benzophenone, is an organic compound with significant biological activities. This article explores its antimicrobial properties, potential mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- CAS Number : 63242-14-8

- Molecular Weight : 365.21 g/mol

The compound features a biphenyl structure with a bromine atom and a benzoyl group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties , particularly against Gram-positive bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various microbial strains, including Staphylococcus aureus and Bacillus subtilis. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although specific pathways remain to be fully elucidated .

Case Studies on Antimicrobial Efficacy

-

Study on Gram-positive Bacteria :

- Objective : Evaluate the antimicrobial activity against clinical isolates.

- Results : The compound showed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial properties.

- : Promising candidate for developing new antimicrobial agents.

- Comparison with Other Compounds :

While detailed mechanisms are still under investigation, preliminary findings suggest that this compound may act through the following pathways:

- Membrane Disruption : The compound likely integrates into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : There is evidence that it may interfere with ribosomal function, thus inhibiting protein synthesis essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances lipophilicity, facilitating better membrane penetration compared to non-halogenated analogs. A comparison table illustrates this relationship:

| Compound Name | Structure Similarity | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| 4-Benzoylbiphenyl | Similar biphenyl | Lacks bromine substitution; lower activity | Moderate |

| Benzophenone | Core structure | No halogen substitution; widely used as UV filter | Low |

| 4-Bromobenzophenone | Bromine at para | Similar reactivity but different substituents | Moderate |

Eigenschaften

IUPAC Name |

[4-(4-bromophenyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMLYLPKSFZCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333062 | |

| Record name | 4-Benzoyl-4'-bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63242-14-8 | |

| Record name | 4-Benzoyl-4'-bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.